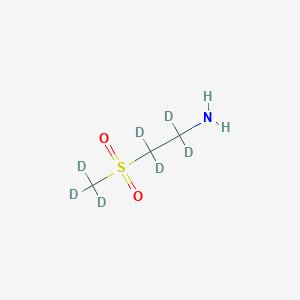

2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine

Beschreibung

2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine is a deuterium-labeled compound featuring a methylsulfonyl group (CH3SO2–) with three deuterium atoms (CD3SO2–) and a fully deuterated ethanamine backbone (CH2D2CH2D2NH2). This compound is structurally characterized by:

- Methyl-d3-sulfonyl group: The methyl group attached to the sulfonyl moiety is isotopically enriched with three deuterium atoms (CD3), replacing all hydrogen atoms except one (based on IUPAC nomenclature rules for isotopic labeling) .

- Ethan-1,1,2,2-d4-amine: The ethanamine backbone is fully deuterated at positions 1 and 2 (CD2CD2NH2), ensuring minimal interference from protiated isotopes in analytical applications .

Its molecular formula is C3H3D7NO2S, with a molecular weight of approximately 155.23 g/mol (calculated using average isotopic masses). The compound is primarily used as an internal standard in mass spectrometry-based metabolomics and pharmacokinetic studies, where its deuterated structure minimizes isotopic overlap with endogenous metabolites .

Eigenschaften

Molekularformel |

C3H9NO2S |

|---|---|

Molekulargewicht |

130.22 g/mol |

IUPAC-Name |

1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethanamine |

InChI |

InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3/i1D3,2D2,3D2 |

InChI-Schlüssel |

SDNXQWUJWNTDCC-NCKGIQLSSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])N |

Kanonische SMILES |

CS(=O)(=O)CCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Methyl-d3 Sulfonyl Intermediates

According to patent WO2011113369A1, methyl-d3 sulfonyl intermediates are synthesized by reacting deuterated methanol with sulfonyl chlorides under basic conditions using bases such as sodium hydride or potassium hydride in solvents like tetrahydrofuran or aqueous mixtures. Reaction temperatures range from 30 °C to reflux (~120 °C), with reaction times between 0.5 to 48 hours depending on scale and desired purity.

Reductive Deuteration to Form Ethan-1,1,2,2-d4-amine

A novel one-pot tandem hydrogen/deuterium exchange combined with single electron transfer (SET) reductive deuteration using samarium(II) iodide in tetrahydrofuran with D2O and triethylamine has been demonstrated to efficiently produce α,β-deuterated amines from nitriles. This method yields high isotopic incorporation at the 1,1,2,2 positions of the ethylamine backbone with yields up to 90%.

Coupling Reaction for Final Compound Assembly

The coupling of the methyl-d3 sulfonyl group with the deuterated ethanamine is typically achieved via nucleophilic substitution or sulfonamide bond formation under inert atmosphere. Reaction conditions are optimized to maintain deuterium labeling, with temperatures between 40 °C and 110 °C and reaction times from 1 to 24 hours. Monitoring by ^1H and ^2H NMR spectroscopy ensures isotopic purity is preserved.

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR):

^1H NMR shows diminished proton signals at methyl and ethyl positions due to deuterium incorporation. ^2H NMR confirms the presence and positions of deuterium atoms. Chemical shifts and coupling constants are consistent with sulfonyl and amine functionalities.Mass Spectrometry (MS):

High-resolution MS confirms the molecular weight increase corresponding to the number of deuterium atoms incorporated.Infrared Spectroscopy (IR):

Characteristic sulfonyl (S=O) stretching bands around 1150–1350 cm^-1 are observed, with shifts due to isotopic substitution.Purity and Yield:

Preparative HPLC and chromatographic techniques yield the final compound with >95% isotopic and chemical purity.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Base for sulfonylation | NaH, KH, NaOD, KOD | Influences reaction rate and isotopic retention |

| Solvent | THF, H2O, mixed solvents | Inert solvents preferred to prevent H/D exchange loss |

| Temperature | 30–110 °C | Controlled to optimize yield and isotopic purity |

| Reaction time | 0.5–48 hours | Dependent on step and scale |

| Reducing agent for deuteration | Samarium(II) iodide (SmI2) | Enables tandem H/D exchange and reduction |

| Deuterium source | D2O, CD3OD | Critical for isotopic labeling |

| Yield range | 65–90% overall | High efficiency for labeled compound synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines and sulfides.

Wissenschaftliche Forschungsanwendungen

2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine, also known as 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine, with the molecular formula C3H2D7NO2S and a molecular weight of 130.22, has the CAS number 1009409-32-8.

Scientific Research Applications

- Synthesis of Pharmaceutical Intermediates 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine is used as an intermediate in the synthesis of Lapatinib-d7 Dihydrochloride, which is a labeled form of Lapatinib. Lapatinib is a reversible dual inhibitor of ErbB1 and ErbB2 tyrosine kinases and is used as an antineoplastic agent.

- Environmental Pollutant Standards Stable isotope-labeled compounds such as 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

- Medical Applications Isotopes are used in treating various diseases, as well as in imaging, diagnosis, and newborn screening.

- Chemical Reference Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative and quantitative detection. They can also be used to study the structure, reaction mechanism, and reaction kinetics of compounds using various types of NMR solvents.

- Metabolic Pathway Studies Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

Wirkmechanismus

The mechanism of action of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine involves its interaction with specific molecular targets and pathways. The deuterium and tritium isotopes provide unique insights into the compound’s behavior and transformation in chemical and biological systems. The isotopic labeling allows for precise tracking of the compound’s movement and reactions, aiding in the elucidation of complex mechanisms .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Deuterated Amines

Key Differences :

- Substituent Chemistry: Unlike ethanolamine derivatives (e.g., Ethanol-1,1,2,2-d4-amine), the methylsulfonyl group in the target compound introduces strong electron-withdrawing properties, altering its solubility and reactivity .

- Deuteration Pattern : The methyl-d3-sulfonyl group provides a unique isotopic signature distinct from backbone-deuterated amines like 2-(3,4-dihydroxyphenyl)ethyl-d4-amine .

Table 2: Application-Specific Performance

Advantages of Target Compound :

- The methylsulfonyl group enhances ionization efficiency in electrospray mass spectrometry compared to non-sulfonated amines .

- Deuteration at both substituent and backbone reduces metabolic interference in vivo, critical for drug disposition studies .

Biologische Aktivität

2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine, with the CAS number 1009409-32-8, is a deuterated compound that has garnered interest in various biological studies due to its unique isotopic labeling. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C₃D₇H₂N₀₂S

- Molecular Weight : 130.217 g/mol

- SMILES : [2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])N

- IUPAC Name : 1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethanamine

Biological Activity Overview

The biological activity of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine can be categorized into several key areas:

1. Pharmacological Effects

Studies have indicated that compounds with similar structures exhibit significant pharmacological effects. For instance:

- Dopamine Receptor Agonism : Compounds structurally related to 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine have been shown to selectively activate dopamine receptors. Research on D3 dopamine receptor agonists has revealed their potential neuroprotective properties against neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Alkylation Mechanism : Similar compounds act as alkylating agents that modify nucleobases in DNA. This modification can lead to mutagenic effects or therapeutic outcomes in cancer treatment .

Case Studies and Research Findings

Several studies provide insight into the biological activity of related compounds:

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of D3 receptor agonists in animal models. The findings suggested that these agonists could mitigate neuronal damage and improve cognitive functions .

Case Study 2: Anticancer Activity

Research involving N-ethyl-N-nitrosourea (ENU), a potent alkylating agent similar to compounds like 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine, demonstrated its ability to induce tumors in laboratory rats. The study highlighted the compound's role in DNA ethylation and subsequent tumorigenesis .

Data Tables

Q & A

Q. What are the optimal synthetic pathways for preparing 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine with high isotopic purity?

Methodological Answer: The synthesis of deuterated compounds like this requires careful selection of precursors and reaction conditions. A two-step approach is often employed:

Deuteration of precursors : Use deuterated methyl groups (CD₃) and ethanamine (C₂D₄NH₂) to ensure isotopic incorporation. For example, methyl-d3-sulfonyl chloride can be synthesized via sulfonation of deuterated methanol, followed by reaction with deuterated ethanamine .

Purification : Chromatography (HPLC or GC) coupled with mass spectrometry is critical to confirm isotopic purity (>98 atom% D). Avoid protonated solvents (e.g., H₂O) to prevent isotopic exchange .

Q. How should researchers characterize the isotopic distribution and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR : ¹H NMR will show suppressed signals due to deuterium substitution, while ²H NMR or ¹³C NMR can confirm isotopic positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic clusters and validates molecular formula (e.g., C₂D₄ for ethanamine-d4) .

- FT-IR : Monitor sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and amine (N-H) vibrations, though deuterium substitution may shift these peaks .

Q. What safety protocols are essential when handling sulfonamide-deuterated amines in lab settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .

- Waste Management : Segregate deuterated waste and dispose via licensed facilities to prevent environmental contamination .

- Toxicity Mitigation : Although toxicity data for this compound is limited, assume acute hazards based on structural analogs (e.g., sulfonamides) and conduct risk assessments before use .

Advanced Research Questions

Q. How do deuterium isotope effects (IEs) influence the reactivity of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine in enzymatic or catalytic systems?

Methodological Answer: Deuterium substitution alters reaction kinetics due to increased bond strength (C-D vs. C-H). To study IEs:

Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated forms in enzyme assays (e.g., using LC-MS to track turnover rates). Expect KIE values >1 for rate-limiting steps involving C-H bond cleavage .

Computational Modeling : Use density functional theory (DFT) to simulate transition states and predict deuterium’s impact on activation energy .

Q. What advanced NMR strategies resolve signal overlap in highly deuterated amines?

Methodological Answer:

- Isotopic Filtering : Apply ¹H-¹³C HSQC with deuterium decoupling to isolate non-deuterated protons (if any) .

- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-abundance ²H signals in complex matrices .

- Selective Deuteration : Partially deuterate specific positions (e.g., methyl-d3 only) to simplify spectra .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of deuterated sulfonamides?

Methodological Answer:

- Standardized Measurements : Replicate experiments under controlled conditions (pH, temperature) using techniques like shake-flask assays for logP determination .

- Data Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS for solubility) and literature on structural analogs .

- Error Analysis : Quantify uncertainties from isotopic impurities (e.g., residual H in CD₃ groups) using isotopic dilution MS .

Q. What environmental fate studies are relevant for assessing the ecological impact of deuterated amines?

Methodological Answer: Design long-term studies inspired by Project INCHEMBIOL :

Abiotic Degradation : Expose the compound to UV light, varying pH, and oxidants to track decomposition products via LC-MS/MS.

Biotic Transformation : Incubate with soil microbiota or aquatic organisms to measure bioaccumulation and metabolite profiles.

Model Ecosystems : Use microcosms to simulate real-world conditions and quantify partition coefficients (e.g., Kow) for environmental risk assessment .

Q. How can isotopic labeling improve tracer studies in metabolic pathways involving sulfonamide derivatives?

Methodological Answer:

- Stable Isotope Tracing : Administer ²H/¹³C-labeled compound to cell cultures and track incorporation into metabolites via flux analysis (e.g., using ¹³C NMR or isotope-ratio MS) .

- Pulse-Chase Experiments : Differentiate between endogenous and exogenous metabolite pools by timing isotopic administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.